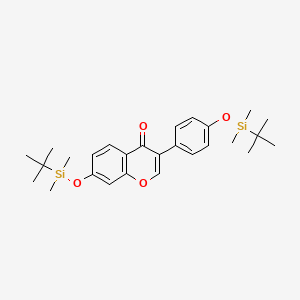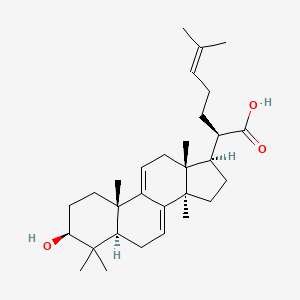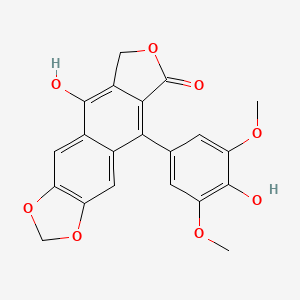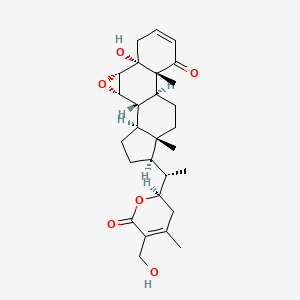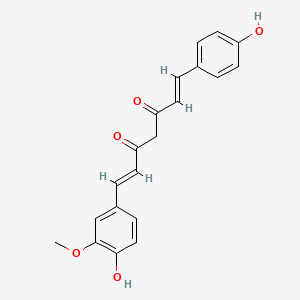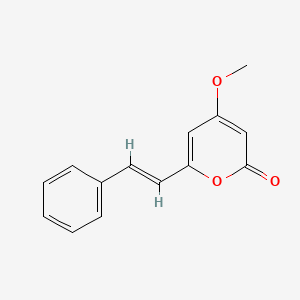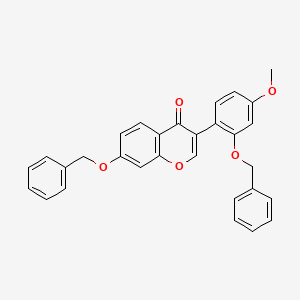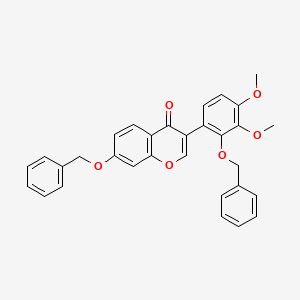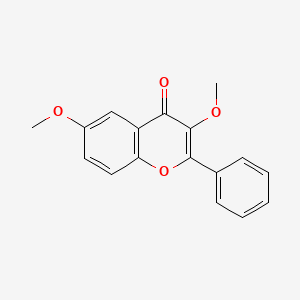
3,6-Dimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxyflavone is a pharmaceutical compound comprising hydroxypyridine compounds for the treatment of tumors bearing deregulated myc oncoproteins . It is an ether and a member of flavonoids .
Synthesis Analysis
The synthesis of similar compounds like DHDM-Zn complex was based on an earlier reported protocol with some modifications .Molecular Structure Analysis
The molecular formula of 3,6-Dimethoxyflavone is C17H14O4 . The IUPAC name is 3,6-dimethoxy-2-phenylchromen-4-one . The molecular weight is 282.29 g/mol .Chemical Reactions Analysis
There are studies showing that similar compounds like 3’- and 4’-methoxyflavone can be oxidised to their O-demethylated products and, to a lesser extent, to ring oxidation products by both P450s 1B1 and 2A13 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxyflavone include a molecular weight of 282.29 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 3, Exact Mass of 282.08920892 g/mol, Monoisotopic Mass of 282.08920892 g/mol, Topological Polar Surface Area of 44.8 Ų, Heavy Atom Count of 21, and Formal Charge of 0 .科学的研究の応用
Biotransformation by Entomopathogenic Filamentous Fungi
The synthesis and biotransformation of methoxyflavones, including 3,6-Dimethoxyflavone, have been studied using strains of entomopathogenic filamentous fungi as biocatalysts . The number and the place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products .
Anticancer Activity
Polymethoxyflavones (PMFs), a group of flavonoid compounds that include 3,6-Dimethoxyflavone, have been studied for their anticancer activity . PMFs and their hydroxylated metabolites (HPMFs) show anticancer activity against different types of cancers .
Anti-inflammatory Activity
PMFs, including 3,6-Dimethoxyflavone, have been studied for their anti-inflammatory activities . The methoxy groups in PMFs make them more lipophilic than hydroxyl flavones, which may affect their biological activities .
Antioxidant Activity
Flavonoids, including methoxyflavones like 3,6-Dimethoxyflavone, are known for their antioxidant activities . They are common in our diet and have desired pro-health activities .
Antibacterial, Antifungal, and Antiviral Activities
Flavonoids, including 3,6-Dimethoxyflavone, have been studied for their antibacterial, antifungal, and antiviral activities .
Prevention of Parthanatos
Some methoxyflavones, including 3,6-Dimethoxyflavone, have the ability to prevent parthanatos, a form of programmed cell death .
作用機序
Flavonoids, including 3,6-Dimethoxyflavone, have been found to be potent antimicrobial agents against a wide range of pathogenic microorganisms in vitro . They have also shown anticancer activity against different types of cancers . The mechanism of action of these compounds has been attributed to their various biological activities .
Safety and Hazards
The safety data sheet for similar compounds like 3’,4’-Dimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . The development and application of flavonoid-based drugs could be a promising approach for antibiotic-resistant infections . This emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .
特性
IUPAC Name |
3,6-dimethoxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKORUNDAHVLAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxyflavone | |
Q & A
Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?
A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []
Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?
A2: 3,6-Dimethoxyflavone derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []
Q3: What is the structure of axillarin and what is its known biological activity?
A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []
Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?
A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []
Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?
A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.
Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?
A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.
Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?
A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.
Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?
A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

